molecular formula C16H14N4OS B2573310 2-(phenylamino)-N-(pyridin-3-ylmethyl)thiazole-4-carboxamide CAS No. 1105218-88-9

2-(phenylamino)-N-(pyridin-3-ylmethyl)thiazole-4-carboxamide

Cat. No.: B2573310
CAS No.: 1105218-88-9
M. Wt: 310.38
InChI Key: VJTHMEAIXNIWCG-UHFFFAOYSA-N
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Description

2-(phenylamino)-N-(pyridin-3-ylmethyl)thiazole-4-carboxamide is a synthetic organic compound that belongs to the class of thiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(phenylamino)-N-(pyridin-3-ylmethyl)thiazole-4-carboxamide typically involves the following steps:

    Formation of Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a thioamide and an α-haloketone.

    Amination: The phenylamino group can be introduced through a nucleophilic substitution reaction using aniline.

    Carboxamide Formation: The carboxamide group can be formed by reacting the thiazole derivative with an appropriate amine under amide bond-forming conditions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

2-(phenylamino)-N-(pyridin-3-ylmethyl)thiazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carboxamide group to an amine.

    Substitution: The phenylamino group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction can produce primary amines.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating diseases.

    Industry: Utilized in the development of new materials or as intermediates in chemical manufacturing.

Mechanism of Action

The mechanism of action of 2-(phenylamino)-N-(pyridin-3-ylmethyl)thiazole-4-carboxamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s effects are mediated through binding to these targets and modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    Thiazole Derivatives: Compounds with similar thiazole rings, such as thiamine (vitamin B1) and sulfathiazole.

    Phenylamino Compounds: Compounds with phenylamino groups, such as aniline derivatives.

    Pyridine Derivatives: Compounds with pyridine rings, such as nicotinamide and pyridoxine (vitamin B6).

Uniqueness

2-(phenylamino)-N-(pyridin-3-ylmethyl)thiazole-4-carboxamide is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

IUPAC Name

2-anilino-N-(pyridin-3-ylmethyl)-1,3-thiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N4OS/c21-15(18-10-12-5-4-8-17-9-12)14-11-22-16(20-14)19-13-6-2-1-3-7-13/h1-9,11H,10H2,(H,18,21)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJTHMEAIXNIWCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC2=NC(=CS2)C(=O)NCC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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